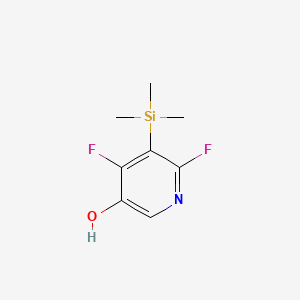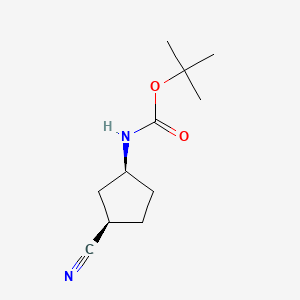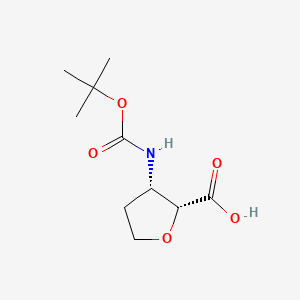
4,6-Difluoro-5-(trimethylsilyl)pyridin-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Difluoro-5-(trimethylsilyl)pyridin-3-OL is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the compound enhances its stability, lipophilicity, and bioavailability, making it a compound of interest for scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-5-(trimethylsilyl)pyridin-3-OL typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, which results in the formation of 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine. This intermediate can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale reactions using fluorinating agents and catalysts. The use of advanced fluorination technology and high availability of fluorinated synthetic blocks have accelerated the development of these compounds .
化学反応の分析
Types of Reactions
4,6-Difluoro-5-(trimethylsilyl)pyridin-3-OL undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organoboron reagents for Suzuki–Miyaura coupling, which is a widely-applied carbon–carbon bond-forming reaction . The reaction conditions typically involve the use of palladium catalysts and mild reaction temperatures.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can result in the formation of various biaryl compounds .
科学的研究の応用
4,6-Difluoro-5-(trimethylsilyl)pyridin-3-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities due to the presence of fluorine atoms, which can enhance the compound’s interaction with biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals with improved stability and bioavailability.
作用機序
The mechanism of action of 4,6-Difluoro-5-(trimethylsilyl)pyridin-3-OL involves its interaction with molecular targets through the unique properties conferred by the fluorine atoms. These interactions can affect various biological pathways and processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 4,6-Difluoro-5-(trimethylsilyl)pyridin-3-OL include other fluorinated pyridines, such as trifluoromethylpyridine derivatives. These compounds share similar structural motifs and chemical properties .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and trimethylsilyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C8H11F2NOSi |
|---|---|
分子量 |
203.26 g/mol |
IUPAC名 |
4,6-difluoro-5-trimethylsilylpyridin-3-ol |
InChI |
InChI=1S/C8H11F2NOSi/c1-13(2,3)7-6(9)5(12)4-11-8(7)10/h4,12H,1-3H3 |
InChIキー |
AFHFSSLVBAUFBO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C(C(=CN=C1F)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,7S,7AR)-7-(Benzylamino)-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B14044567.png)





![(1S,2S,4R)-2-(1-(Phenylthio)cyclopropyl)bicyclo[2.2.1]heptan-2-OL](/img/structure/B14044625.png)

![3-[(2S)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]vinyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B14044634.png)





